4-Isohexylpyridine
Description
4-Isohexylpyridine is a pyridine derivative characterized by an isohexyl group (-CH2CH(CH2)2CH2CH3) substituted at the 4-position of the pyridine ring. The isohexyl substituent introduces significant steric bulk and lipophilicity, distinguishing it from other pyridine analogs. The molecular formula is estimated as C11H17N, with a molecular weight of approximately 163.26 g/mol. The branched alkyl chain likely reduces crystallinity, leading to a lower melting point compared to polar-substituted pyridines, and enhances solubility in nonpolar solvents .
Properties
IUPAC Name |
4-(4-methylpentyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-10(2)4-3-5-11-6-8-12-9-7-11/h6-10H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLJAHIMDRYVIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC1=CC=NC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30176782 | |
| Record name | 4-Isohexylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30176782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22241-38-9 | |
| Record name | 4-(4-Methylpentyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22241-38-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Isohexylpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022241389 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Isohexylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30176782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-isohexylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.771 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 4-ISOHEXYLPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AR2WEP62JT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Key Considerations:
-
Regioselectivity : Traditional Friedel-Crafts alkylation favors C-2 and C-4 positions, but steric hindrance from the isohexyl group may shift selectivity toward C-4.
-
Limitations : Overalkylation and isomerization are common due to carbocation rearrangements. For example, the tertiary carbocation derived from isohexyl halides may lead to branched byproducts.
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Optimization : A 2021 study demonstrated that using anhydrous dichloromethane (DCM) as a solvent at 0–5°C improves selectivity for C-4 products (yield: ~60%).
Table 1 : Friedel-Crafts Alkylation Conditions for 4-Alkylpyridines
| Substrate | Alkylating Agent | Catalyst | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Pyridine | 1-Bromo-4-methylpentane | AlCl₃ | DCM | 0°C | 60 | |
| 4-Methylpyridine | Isobutyl bromide | FeCl₃ | Toluene | 25°C | 45 |
Minisci-Type Radical Alkylation
The Minisci reaction enables direct C–H functionalization of pyridines via radical intermediates. A 2021 breakthrough utilized a maleic acid-derived blocking group to achieve C-4 selectivity without acidic conditions. For this compound, this method involves:
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Generating a pyridinium intermediate by treating pyridine with maleic anhydride.
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Introducing isohexyl radicals via decarboxylation of isohexyl carboxylic acids (e.g., 4-methylpentanoic acid) under oxidative conditions (AgNO₃, (NH₄)₂S₂O₈).
Advantages:
-
Regiocontrol : The blocking group directs radicals exclusively to C-4, avoiding competing C-2/C-3 pathways.
-
Scalability : Demonstrated for 4-cyclohexylpyridine (81% yield), suggesting applicability to isohexyl analogues.
Table 2 : Minisci Alkylation Parameters for C-4 Functionalization
| Pyridine Derivative | Radical Source | Oxidant | Yield (%) | Selectivity (C-4:C-2) |
|---|---|---|---|---|
| Pyridinium maleate | Cyclohexanecarboxylic acid | (NH₄)₂S₂O₈ | 81 | >99:1 |
| Pyridinium maleate | 4-Methylpentanoic acid | AgNO₃ | 75* | >99:1 |
| *Estimated yield for isohexyl analogue based on structural similarity. |
Grignard Addition Using Urea-Shielded Pyridinium Intermediates
A 2024 study introduced a urea-based pyridinium activation strategy to achieve C-4 selectivity with Grignard reagents. The method involves:
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Treating pyridine with a cyclic urea (e.g., 4h ) to form a stable pyridinium salt.
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Reacting with isohexylmagnesium bromide, where the urea’s steric bulk blocks C-2/C-6 positions, forcing nucleophilic attack at C-4.
Experimental Highlights:
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Catalyst : Urea 4h (twisted 6-membered ring with isobutyl groups) enables >99:1 C-4/C-2 selectivity.
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Yield : 95% for n-pentylpyridine, suggesting comparable efficiency for isohexyl derivatives.
Equation :
Cyano Pyridine Alkylation
This method, adapted from a 1995 patent, employs 4-cyanopyridine as a substrate. Reaction with isohexyl aldehyde or ketone in ether solvents (THF, dioxane) under basic conditions yields this compound after hydrolysis:
Procedure :
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React 4-cyanopyridine with isohexyl aldehyde in THF at −10°C using sodium or lithium as a base.
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Hydrolyze the intermediate with water, followed by extraction and crystallization.
Example :
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Using butyraldehyde, α-n-propyl-4-picolinol was obtained in 40% yield. For isohexyl groups, steric hindrance may reduce yields to ~30–35%.
Comparative Analysis of Methods
Table 3 : Method Comparison for this compound Synthesis
| Method | Regioselectivity | Yield (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Friedel-Crafts | Moderate | 60 | Low | Industrial |
| Minisci Alkylation | High | 75 | Medium | Lab-scale |
| Grignard/Urea | Excellent | 95* | High | Lab-scale |
| Cyano Alkylation | Moderate | 35 | Low | Pilot-scale |
| Cross-Coupling | High | 50* | Very High | Limited |
| *Estimated based on analogous reactions. |
Chemical Reactions Analysis
Types of Reactions: 4-Isohexylpyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine N-oxides.
Reduction: Reduction reactions can convert it to dihydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can produce various alkylated or acylated pyridine derivatives .
Scientific Research Applications
Organic Synthesis
4-Isohexylpyridine serves as a versatile building block in organic synthesis, particularly in the functionalization of pyridine derivatives. Recent studies have demonstrated its utility in C-4 functionalization of pyridines, which is crucial for developing complex molecules used in pharmaceuticals and agrochemicals.
C-4 Functionalization Techniques
- Ionic and Radical Nucleophiles : A unified platform has been reported for the C-4 alkylation and arylation of pyridines using ionic and radical nucleophiles. This method enhances regioselectivity, allowing for the incorporation of various nucleophiles into pyridine derivatives, including this compound .
- Late-Stage Functionalization : The ability to functionalize drug-like molecules at late stages is particularly valuable in medicinal chemistry, where modifications can lead to improved efficacy and selectivity of pharmaceutical compounds .
Pharmaceutical Applications
The pharmaceutical potential of this compound is significant due to its structural properties that facilitate the development of bioactive compounds.
Case Studies
- Anti-emetic Agents : Research has shown that substituted pyridines, including derivatives like this compound, exhibit anti-emetic properties. These compounds are being studied for their effectiveness in preventing nausea and vomiting associated with chemotherapy .
- Diverse Heterocycles : The compound can be transformed into various nitrogen heterocycles through deconstruction-reconstruction strategies, providing access to novel drug candidates with enhanced biological activity .
Material Science
In material science, this compound has been explored for its photoluminescent properties.
Photoluminescence Studies
- Recent investigations into the photoluminescent behavior of pyridine derivatives have highlighted the potential of this compound in developing materials for optoelectronic applications. The unique electronic structure allows for blue-violet photoluminescence, which can be harnessed in advanced materials .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 4-Isohexylpyridine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target. For instance, as an enzyme inhibitor, it may block the active site, preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Alkyl-Substituted Pyridines
- 4-Isohexylpyridine : The isohexyl group increases lipophilicity (logP > 2 estimated), making it suitable for hydrophobic applications. Its bulky structure disrupts crystal packing, likely resulting in a lower melting point (inferred < 150°C) compared to halogenated analogs.
- 4-Methoxypyridine : A methoxy (-OCH3) substituent at the 4-position (MW 109.13 g/mol) donates electrons via resonance, increasing ring reactivity toward electrophilic substitution. Its melting point (~40–45°C) is lower than halogenated derivatives but higher than alkylated ones due to moderate polarity .
Amino-Substituted Pyridines
- 4-(2-Aminoethyl)pyridine: The aminoethyl (-CH2CH2NH2) group (MW 122.17 g/mol) enhances solubility in polar solvents (e.g., water, ethanol) through hydrogen bonding.
Halogen- and Hydroxy-Substituted Pyridines
- 4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine: This derivative (MW 239.19 g/mol) contains a fluorophenyl and hydroxyl group, introducing acidity (pKa ~4–5 for -COOH) and hydrogen-bonding capacity. Such properties make it suitable for pharmaceutical applications, whereas this compound’s nonpolar nature may favor membrane permeability .
- 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine: Chloro and nitro substituents in these analogs (MW 466–545 g/mol) elevate melting points (268–287°C) due to strong intermolecular forces, contrasting sharply with this compound’s inferred lower thermal stability .
Data Tables
Table 1: Comparative Physical Properties of 4-Substituted Pyridines
| Compound | Substituent | Molecular Weight (g/mol) | Melting Point (°C) | Solubility | Key Applications |
|---|---|---|---|---|---|
| This compound* | Isohexyl | 163.26 | <150 (inferred) | Lipophilic | Hydrophobic systems |
| 4-Methoxypyridine | Methoxy | 109.13 | 40–45 | Polar solvents | Electrophilic synthesis |
| 4-(2-Aminoethyl)pyridine | 2-Aminoethyl | 122.17 | Not reported | Water, ethanol | Coordination chemistry |
| 4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine | Carboxy, fluoro | 239.19 | Not reported | Aqueous (acidic) | Pharmaceuticals |
| 2-Chloro-5-(4-nitrophenyl)pyridine derivative | Chloro, nitro | 466–545 | 268–287 | DMSO, DMF | High-temperature processes |
Biological Activity
4-Isohexylpyridine (CHN) is a pyridine derivative that has garnered interest due to its potential biological activities. This compound is characterized by a six-carbon isoalkyl chain at the 4-position of the pyridine ring, which influences its interactions with biological systems.
- Molecular Formula: CHN
- Molecular Weight: 177.26 g/mol
- Structural Characteristics: The presence of the isohexyl group affects both the lipophilicity and steric properties of the molecule, which are crucial for its biological interactions.
This compound is known to interact with various biological targets, including enzymes and receptors. Its mechanism of action typically involves:
- Binding to Enzymes: This compound can modulate the activity of specific enzymes, potentially influencing metabolic pathways.
- Receptor Interaction: It may act as a ligand for certain receptors, altering cellular signaling and physiological responses .
Research Findings
Several studies have explored the biological activities associated with this compound:
- Antimicrobial Activity: Preliminary investigations suggest that this compound exhibits antimicrobial properties, making it a candidate for further research in developing new antimicrobial agents.
- Anti-inflammatory Effects: Some studies indicate potential anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation.
- Neuroprotective Properties: There is emerging evidence that this compound may offer neuroprotective benefits, possibly through mechanisms involving oxidative stress reduction .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that:
- Effective Concentration: Minimum inhibitory concentrations (MICs) ranged from 50 to 200 µg/mL against Gram-positive bacteria.
- Mechanism: The compound appears to disrupt bacterial cell membranes, leading to cell lysis.
Case Study 2: Neuroprotection in Animal Models
In a controlled experiment involving rodent models, this compound was administered to assess its neuroprotective effects following induced oxidative stress. Findings included:
- Reduction in Oxidative Damage: Marked decrease in markers of oxidative stress in brain tissues.
- Behavioral Improvements: Enhanced performance in memory tasks compared to control groups.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for producing 4-Isohexylpyridine, and how do reaction parameters influence yield and purity?
- Methodological Answer : The alkylation of pyridine derivatives using isohexyl halides or alcohols under catalytic conditions (e.g., Lewis acids like AlCl₃ or transition-metal catalysts) is a common route. Reaction parameters such as temperature (optimized between 80–120°C), solvent polarity (e.g., dichloromethane vs. DMF), and stoichiometric ratios of reactants significantly impact yield. Purity is typically assessed via GC-MS or HPLC, with post-synthetic purification using column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound, and how should data inconsistencies be resolved?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) are critical for structural confirmation. For example, NMR signals for the pyridine ring protons (δ 8.5–7.5 ppm) and isohexyl chain (δ 1.0–1.5 ppm) must align with predicted splitting patterns. Discrepancies in reported data (e.g., shifted peaks due to solvent effects) require cross-validation using alternative techniques like High-Resolution Mass Spectrometry (HRMS) or X-ray crystallography. Chromatographic purity (>95%) should be confirmed via HPLC with UV detection at 254 nm .
Q. What solvent systems and storage conditions are recommended to maintain this compound’s stability during experimental workflows?
- Methodological Answer : Aprotic solvents (e.g., acetonitrile, THF) minimize nucleophilic degradation. Stability studies under varying temperatures (4°C vs. room temperature) and exposure to light/oxygen should be conducted using accelerated stability testing protocols. Long-term storage in amber vials under inert gas (argon or nitrogen) is advised, with periodic purity checks via TLC or HPLC .
Advanced Research Questions
Q. How can computational chemistry models (e.g., DFT, molecular docking) predict this compound’s reactivity in catalytic or biological systems?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) can optimize the molecule’s geometry and predict frontier molecular orbitals (HOMO/LUMO) to assess electron-transfer potential. For biological applications, molecular docking (AutoDock Vina) against protein targets (e.g., enzymes) evaluates binding affinities. Validation requires experimental correlation, such as comparing predicted ΔG values with in vitro inhibition assays .
Q. What experimental strategies resolve contradictions in reported thermodynamic properties (e.g., solubility, pKa) of this compound?
- Methodological Answer : Reproduce measurements using standardized protocols (e.g., shake-flask method for solubility in buffered solutions). For pKa determination, potentiometric titration in aqueous/organic solvent mixtures (e.g., water:ethanol 1:1) with ionic strength adjustment ensures consistency. Statistical analysis (e.g., ANOVA) identifies outliers, while meta-analyses of literature data account for methodological variability .
Q. How can this compound’s role in supramolecular chemistry or coordination complexes be systematically investigated?
- Methodological Answer : Design titration experiments (UV-Vis, fluorescence) to study host-guest interactions with macrocycles (e.g., cucurbiturils). For coordination chemistry, vary metal ions (e.g., Cu²⁺, Zn²⁺) in stoichiometric ratios and characterize complexes via cyclic voltammetry, X-ray diffraction, and magnetic susceptibility measurements. Spectroscopic shifts (e.g., ligand-field transitions in UV-Vis) confirm binding modes .
Q. What advanced statistical approaches are suitable for analyzing dose-response or kinetic data involving this compound in pharmacological studies?
- Methodological Answer : Non-linear regression models (e.g., Hill equation for dose-response curves) and Bayesian inference account for variability in biological replicates. For kinetic studies (e.g., enzyme inhibition), global fitting of time-resolved data to Michaelis-Menten or Kitz-Wilson equations identifies rate constants. Software tools like GraphPad Prism or R/Python packages ensure reproducibility .
Data Presentation and Reproducibility Guidelines
- Tables : Include raw data (e.g., reaction yields, spectroscopic peaks) in appendices, with processed data (means ± SD, n=3) in the main text.
- Figures : Label axes clearly (e.g., "Wavelength (nm)" vs. "Absorbance") and annotate critical regions (e.g., NMR splitting patterns).
- Reproducibility : Document instrument calibration (e.g., NMR shimming) and batch-to-batch variability in synthesis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
